Amlodipine Maleate is synthesized from amlodipine, which is derived from the 1,4-dihydropyridine family of compounds. The synthesis typically involves the reaction of amlodipine or its acid addition salts with maleic acid under acidic conditions . This compound is classified under antihypertensive agents and is recognized for its selective action on peripheral blood vessels, making it less likely to cause myocardial depression compared to other calcium channel blockers .
The synthesis of Amlodipine Maleate involves a careful reaction between amlodipine and maleic acid. The key steps include:
The molecular structure of Amlodipine Maleate consists of a dihydropyridine core linked to an ethyl group and a chlorophenyl substituent, along with two carboxylate groups from maleic acid. The structural representation can be described using various notations:
CCOC(=O)C1=C(COCCN)NC(=C(C1c2ccccc2Cl)C(=O)OC)C.OC(=O)\C=C/C(=O)O
TZNOWAJJWCGILX-BTJKTKAUSA-N
The compound exhibits a complex three-dimensional arrangement that contributes to its pharmacological activity .
Amlodipine Maleate can undergo various chemical reactions typical of esters and carboxylic acids:
These reactions are critical for understanding the stability and handling of Amlodipine Maleate in pharmaceutical formulations.
Amlodipine Maleate acts primarily by inhibiting calcium ions from entering vascular smooth muscle and cardiac muscle cells through voltage-gated calcium channels. This inhibition leads to:
The compound also has antioxidant properties that enhance nitric oxide production, further aiding in vasodilation and improving cardiovascular health .
Amlodipine Maleate is primarily used in clinical settings for:
The synthesis of enantiomerically pure (S)-amlodipine maleate relies predominantly on chiral resolution techniques rather than asymmetric synthesis, due to the complex dihydropyridine structure. The predominant industrial approach involves diastereomeric salt formation using L-tartaric acid derivatives as resolving agents. As demonstrated in patent CN102516159B, racemic amlodipine free base undergoes reaction with L-tartrate in a mixed solvent system of N,N-dimethylformamide (DMF) and water (typically 7:1 v/v ratio), yielding the intermediate (S)-amlodipine L-tartrate salt with optical purity exceeding 99.9% [7]. Critical parameters include:
Alternative pathways include Rh-catalyzed enantioselective cycloadditions reported in recent literature, employing chiral ligands like (S)-BINAP with triflimide counterions. However, these methods currently achieve only moderate enantiomeric ratios (e.r. 93:7) and face scalability challenges due to precious metal catalysts [8].
Table 1: Enantioselective Synthesis Performance Comparison
Method | Resolving Agent/Catalyst | Optical Purity (%) | Yield (%) | Solvent System |
---|---|---|---|---|
Diastereomeric salt | L-tartaric acid | >99.9 | 75-80 | DMF/H₂O (7:1) |
Rh-catalyzed cycloaddition | (S)-BINAP/Rh(NTf₂) | 93-94 | 72-74 | Toluene |
Enzymatic resolution | Lipase B (Candida antarctica) | 85-90 | 30-40 | iPrOAc/Phosphate buffer |
The conversion of (S)-amlodipine free base to maleate salt requires precise control of stoichiometry, solvent polarity, and crystallization kinetics to prevent dihydropyridine oxidation. Key process optimizations include:
Notably, the metastable polymorph of (S)-amlodipine maleate requires seeding with Form I crystals to ensure consistent crystal habit. Unseeded crystallization yields variable morphology, impacting filtration efficiency (30-70 minutes filtration time variance) [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: